molecular formula C18H20ClN4NaO4S B15181769 Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate CAS No. 85030-42-8

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate

Cat. No.: B15181769
CAS No.: 85030-42-8
M. Wt: 446.9 g/mol
InChI Key: HALUHFOAGQROMR-ROTQIPFPSA-M
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Description

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound that features a combination of aromatic rings, triazene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the triazene group and the sulfonamide group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and diazotizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the triazene or sulfonamide groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazene group may interact with DNA or proteins, leading to biological effects. The sulfonamide group can inhibit certain enzymes or receptors, contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can be compared with other triazene or sulfonamide-containing compounds.
  • Examples include other benzoate derivatives with similar functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

85030-42-8

Molecular Formula

C18H20ClN4NaO4S

Molecular Weight

446.9 g/mol

IUPAC Name

sodium;2-[(5-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C18H21ClN4O4S.Na/c1-5-20-23(21-16-10-13(19)7-6-12(16)2)17-9-8-14(11-15(17)18(24)25)28(26,27)22(3)4;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-;

InChI Key

HALUHFOAGQROMR-ROTQIPFPSA-M

Isomeric SMILES

C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+]

Canonical SMILES

CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+]

Origin of Product

United States

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